3-[(2-Furylmethyl)thio]-1-propanamine
CAS No.: 1060817-77-7
Cat. No.: VC3342911
Molecular Formula: C8H13NOS
Molecular Weight: 171.26 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Furylmethyl)thio]-1-propanamine - 1060817-77-7](/images/structure/VC3342911.png)
Specification
CAS No. | 1060817-77-7 |
---|---|
Molecular Formula | C8H13NOS |
Molecular Weight | 171.26 g/mol |
IUPAC Name | 3-(furan-2-ylmethylsulfanyl)propan-1-amine |
Standard InChI | InChI=1S/C8H13NOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7,9H2 |
Standard InChI Key | ALOAPIAAKWFTJT-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)CSCCCN |
Canonical SMILES | C1=COC(=C1)CSCCCN |
Introduction
Parameter | Value |
---|---|
CAS Number | 1060817-77-7 |
Molecular Formula | C8H13NOS |
Molecular Weight | 171.26 g/mol |
IUPAC Name | 3-(furan-2-ylmethylsulfanyl)propan-1-amine |
Alternative Names | 3-((Furan-2-ylmethyl)thio)propan-1-amine, 3-{[(Furan-2-yl)methyl]sulfanyl}propan-1-amine |
Standard InChI | InChI=1S/C8H13NOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7,9H2 |
Standard InChIKey | ALOAPIAAKWFTJT-UHFFFAOYSA-N |
SMILES Notation | C1=COC(=C1)CSCCCN |
PubChem Compound ID | 28065604 |
Physical and Chemical Properties
Chemical Reactivity
The compound contains three principal functional groups that determine its chemical behavior:
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The furan ring, which is an electron-rich aromatic heterocycle capable of participating in electrophilic aromatic substitution reactions and potentially serving as a diene in cycloaddition reactions.
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The thioether (C-S-C) linkage, which can function as a nucleophile, undergo oxidation to sulfoxides or sulfones, and potentially coordinate with various metals.
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The primary amine group, which confers basic properties to the molecule and can participate in numerous reactions including nucleophilic substitutions, condensations with carbonyl compounds, and acylations.
Structural Comparisons with Related Compounds
Comparison with Similar Furan Derivatives
To contextualize the properties of 3-[(2-Furylmethyl)thio]-1-propanamine, it is informative to compare it with structurally related compounds:
Table 2: Comparative Analysis of 3-[(2-Furylmethyl)thio]-1-propanamine and Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
3-[(2-Furylmethyl)thio]-1-propanamine | C8H13NOS | 171.26 g/mol | Base structure |
N-(2-Furylmethyl)-N-methyl-1-phenyl-2-propanamine | C15H19NO | 229.32 g/mol | Contains phenyl group, tertiary amine instead of primary amine, no sulfur |
2,5-bis(aminomethyl)furan (BAMF) | C6H10N2O | 126.16 g/mol | Contains two aminomethyl groups directly attached to furan ring, no sulfur |
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